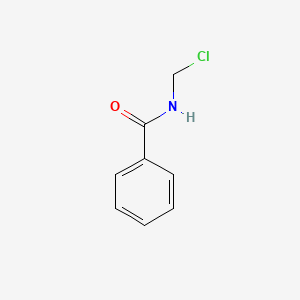

N-(chloromethyl)benzamide

Description

N-(Chloromethyl)benzamide (C₈H₆ClNO) is a versatile benzamidomethylating reagent characterized by a benzamide core substituted with a chloromethyl group on the amide nitrogen. Its synthesis typically involves the reaction of benzamide with formaldehyde under acidic conditions to form N-(hydroxymethyl)benzamide, followed by chlorination using agents like thionyl chloride (SOCl₂) or HCl .

This compound is pivotal in organic synthesis, particularly for introducing the benzamidomethyl group into amines, thiols, and alcohols. Its applications span prodrug design, peptide synthesis, and radiopharmaceuticals, where it acts as a protective group or a hydrolyzable linker . The chloromethyl group’s reactivity as a leaving group enables efficient alkylation reactions, though it may also lead to side products like dibenzamidomethylated derivatives under uncontrolled conditions .

Properties

CAS No. |

38792-42-6 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

N-(chloromethyl)benzamide |

InChI |

InChI=1S/C8H8ClNO/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

InChI Key |

CIUJQWLLGXKZQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCl |

Origin of Product |

United States |

Preparation Methods

Alternative Chlorination Methods

Other chlorinating agents such as phosphorus pentachloride (PCl5) and oxalyl chloride ((COCl)2) have been reported for converting N-(hydroxymethyl)benzamide to this compound, but these require strict anhydrous conditions and careful handling due to their reactivity and byproducts. The SOCl2 method remains preferred for its balance of yield and operational simplicity.

Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Physical Form | Key Characterization Data |

|---|---|---|---|---|

| 1. Hydroxymethylation | Benzamide + 35% formaldehyde + K2CO3, heat | 85.3 | Colorless crystals | Melting point 104°C; IR bands at 3400-3250 cm^-1 (O-H/N-H), 1634 cm^-1 (Amide I), 1540 cm^-1 (Amide II) |

| 2. Chlorination | N-(Hydroxymethyl)benzamide + SOCl2 in dry CCl4, ice bath | 89.8 | Colorless crystalline solid | Used fresh; no recrystallization; reactive intermediate |

Applications and Further Transformations

This compound serves as a key intermediate for synthesizing benzamidomethyl derivatives, such as (benzamidomethyl)triethylammonium chloride and various benzamidomethyl sulfonamides. These derivatives have been synthesized by nucleophilic substitution reactions with amines or sulfonamides, demonstrating the utility of this compound in organic synthesis.

Additional Synthetic Routes Involving this compound

- Nucleophilic Acyl Substitution Using 4-(Chloromethyl)benzoyl Chloride:

A related compound, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide], was synthesized by nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine in the presence of triethylamine, demonstrating alternative approaches to chloromethylbenzamide derivatives.

Summary and Recommendations

The preparation of this compound is most effectively achieved via the two-step process starting from benzamide: first, hydroxymethylation using aqueous formaldehyde under basic conditions, followed by chlorination with thionyl chloride in anhydrous carbon tetrachloride. This method provides high yields (85-90%) and reproducible results. Strict moisture control during chlorination is essential to prevent side reactions. The freshly prepared this compound is typically used immediately in subsequent syntheses due to its high reactivity.

Chemical Reactions Analysis

Types of Reactions: N-(chloromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized to form N-(chloromethyl)benzoic acid or reduced to form N-(methyl)benzamide.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base to form benzamide and formaldehyde.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include N-(substituted)benzamides.

Oxidation Reactions: Products include N-(chloromethyl)benzoic acid.

Reduction Reactions: Products include N-(methyl)benzamide.

Scientific Research Applications

Chemistry: N-(chloromethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of chloromethylation on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications.

Medicine: this compound derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(chloromethyl)benzamide involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules. The compound can also act as an alkylating agent, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(Chloromethyl)benzamide belongs to a family of benzamidomethyl derivatives. Below is a comparative analysis of its structural analogs:

Research Findings and Mechanistic Insights

- Side Reactions : The high reactivity of this compound can lead to dibenzamidomethylation (two benzamidomethyl groups attaching to a single amine) in the presence of excess reagent .

- Hydrolysis Kinetics : O-Benzamidomethyl derivatives hydrolyze 10–20× faster than N-substituted analogs under physiological conditions, making them ideal for pH-sensitive prodrugs .

- Phosphonium Salt Synthesis: Alkylation of triphenylphosphine with this compound yields 1-(N-benzoylamino)methyltriphenylphosphonium chloride (69% yield), a precursor for ylide generation in Wittig reactions .

Biological Activity

N-(Chloromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

This compound can be synthesized through nucleophilic acyl substitution reactions. For instance, a study reported the synthesis of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] via the reaction of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions, yielding a product characterized by FT-IR, NMR, and mass spectrometry techniques . The synthesis typically results in high yields and purity, making it suitable for further biological evaluations.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit promising cytotoxicity against various cancer cell lines. For example, compounds derived from this structure have been tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. One notable derivative showed an IC50 value of 6.40 µg/mL against the MCF-7 cell line, indicating potent anticancer activity . The mechanism of action appears to involve apoptosis induction and disruption of cellular integrity, as evidenced by cell shrinkage and chromatin condensation observed in treated cells.

Antimicrobial Activity

In addition to anticancer effects, some derivatives of this compound have exhibited antimicrobial properties. A study highlighted the activity of certain benzamide derivatives against Toxoplasma gondii tachyzoites and Plasmodium falciparum, suggesting potential applications in treating protozoan infections . The structure-activity relationship analysis indicated that specific substitutions on the benzamide core significantly enhance antimicrobial efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its chemical structure. Key findings from SAR studies include:

- Substitution Effects : Electron-withdrawing groups on the benzamide ring enhance cytotoxicity and antimicrobial activity.

- Chain Length and Branching : Variations in alkyl chain length or branching patterns influence the binding affinity to biological targets.

- Hydrophilicity vs. Lipophilicity : Balancing these properties is crucial for optimizing bioavailability and therapeutic efficacy.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A series of this compound derivatives were evaluated for their cytotoxic effects on A-549 and MCF-7 cell lines. The results indicated that modifications at the para position of the benzamide significantly increased cytotoxic potency .

- Antiparasitic Activity : In a study focusing on antiparasitic properties, certain derivatives demonstrated moderate activity against T. gondii with effective inhibition of tachyzoite proliferation. This suggests that this compound could be further developed as a lead compound for antiparasitic drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(chloromethyl)benzamide derivatives, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Nucleophilic substitution reactions using sodium azide or thiourea under controlled pH and temperature (e.g., CH₂Cl₂, pyridine at room temperature) .

- Step 2 : Reductive amination with Pd/C and H₂ in methanol for 18 hours to stabilize intermediates .

- Step 3 : Optimization of chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in non-polar solvents to minimize side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to address competing hydrolysis pathways .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- FT-IR/Raman Spectroscopy : Assign vibrational modes (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) using Gaussian03 with B3LYP/6-31G(d) basis sets .

- X-ray Crystallography : Refinement via SHELXL-2018 for bond-length accuracy (±0.01 Å). Hydrogen bonding (N–H⋯O) and dihedral angles (e.g., 58.3° between benzoyl and aniline rings) are critical for validating molecular geometry .

- NMR : Use DEPT-135 for distinguishing CH₂Cl groups in DMSO-d₆ .

Advanced Research Questions

Q. How do computational models resolve discrepancies between experimental and theoretical data in this compound derivatives?

- Methodology :

- DFT Calculations : Compare experimental geometric parameters (e.g., C–Cl bond length: 1.73 Å) with Gaussian03-predicted values (B3LYP/6-311++G(d,p)) to identify steric/electronic effects .

- Hyperpolarizability Analysis : Use finite-field methods to compute β₀ values for nonlinear optical (NLO) applications, addressing outliers via solvent-effect corrections .

- Contradiction Resolution : Cross-validate crystallographic data (e.g., P21/c space group symmetry) with Hirshfeld surface analysis to resolve packing-disorder conflicts .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they mitigated?

- Methodology :

- Data Collection : Use Oxford Xcalibur Ruby Gemini diffractometers with λ(Mo-Kα) = 0.71073 Å for high-resolution datasets (R₁ < 0.05) .

- Refinement : Apply SHELXL-97 for anisotropic displacement parameters (ADPs) and TWIN/BASF commands to address twinning in monoclinic systems (e.g., P21/c) .

- Hydrogen Bonding : Use OLEX2 or WinGX to model N–H⋯O interactions, ensuring D⋯A distances < 3.0 Å .

Q. How do chlorination mechanisms impact the stability and reactivity of this compound intermediates?

- Methodology :

- Kinetic Studies : Track Cl₂ hydrolysis using UV-Vis spectroscopy (λ = 290 nm) to quantify N-chloroamide formation rates (k = 0.15–0.30 M⁻¹s⁻¹) .

- pH Dependence : Conduct reactions in buffered solutions (pH 4–9) to assess nucleophilic substitution vs. hydrolysis dominance .

- DFT Transition States : Locate TS structures (ωB97X-D/def2-TZVP) to explain regioselectivity in para-substituted derivatives .

Q. What integrated computational-experimental strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG < -7.0 kcal/mol) for cancer targets (e.g., EGFR kinase) .

- In Vitro Assays : Validate cytotoxicity via MTT assays (IC₅₀ < 10 µM) on HeLa cells, correlating results with Hammett σ values of substituents .

- ADMET Prediction : Apply QikProp to optimize logP (<3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

Data Contradiction Analysis

Q. How do researchers address contradictions between spectroscopic and crystallographic data in this compound studies?

- Methodology :

- Case Study : If IR shows a C=O stretch at 1680 cm⁻¹ but X-ray indicates a shorter bond (1.21 Å vs. 1.24 Å), re-examine basis-set limitations in DFT or check for crystal-packing forces .

- Validation : Use Bader’s QTAIM analysis to confirm hydrogen-bond critical points (ρ ~0.05 a.u.) in conflicting datasets .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.